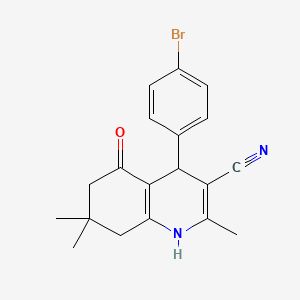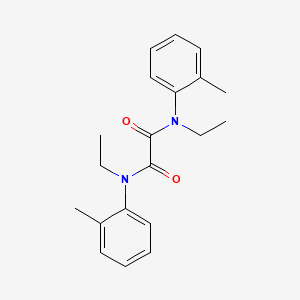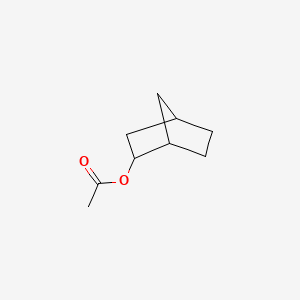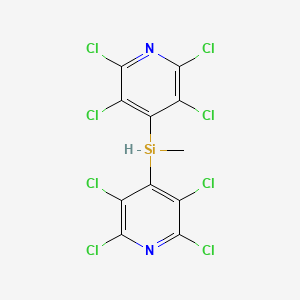
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Oxo(4-toluidino)acetil)carbohidrazonil)fenil benzoato es un complejo compuesto orgánico con la fórmula molecular C23H19N3O4 Este compuesto es conocido por su estructura única, que incluye un éster de benzoato, una hidrazona y una porción de toluidina
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-(2-(Oxo(4-toluidino)acetil)carbohidrazonil)fenil benzoato típicamente implica múltiples pasos. Un método común comienza con la reacción de 4-toluidina con anhídrido acético para formar N-acetil-4-toluidina. Este intermedio luego se hace reaccionar con hidrato de hidrazina para formar la hidrazona correspondiente. El paso final involucra la esterificación de la hidrazona con ácido benzoico o sus derivados en condiciones ácidas para producir el compuesto objetivo .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores automatizados, control preciso de la temperatura y monitoreo continuo del progreso de la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2-(Oxo(4-toluidino)acetil)carbohidrazonil)fenil benzoato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en grupos hidroxilo.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución electrófila típicamente requieren catalizadores como cloruro de aluminio (AlCl3) y condiciones como temperaturas elevadas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido benzoico, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
4-(2-(Oxo(4-toluidino)acetil)carbohidrazonil)fenil benzoato tiene varias aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 4-(2-(Oxo(4-toluidino)acetil)carbohidrazonil)fenil benzoato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
- Metil 4-(2-(Oxo(2-toluidino)acetil)carbohidrazonil)benzoato
- 4-(2-(Oxo(2-toluidino)acetil)carbohidrazonil)fenil 2-yodobenzoato
- 2-Etoxi-4-(2-(Oxo(4-toluidino)acetil)carbohidrazonil)fenil benzoato
Unicidad
4-(2-(Oxo(4-toluidino)acetil)carbohidrazonil)fenil benzoato es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su combinación de un éster de benzoato, hidrazona y porción de toluidina lo hace particularmente versátil en diversas aplicaciones .
Propiedades
Número CAS |
880057-43-2 |
|---|---|
Fórmula molecular |
C23H19N3O4 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H19N3O4/c1-16-7-11-19(12-8-16)25-21(27)22(28)26-24-15-17-9-13-20(14-10-17)30-23(29)18-5-3-2-4-6-18/h2-15H,1H3,(H,25,27)(H,26,28)/b24-15+ |
Clave InChI |
YKGYLNGAFKIRPE-BUVRLJJBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)




![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)





